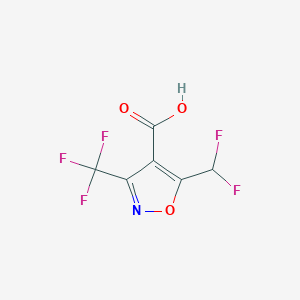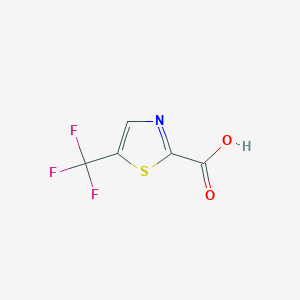
5-(三氟甲基)噻唑-2-羧酸
描述
5-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical compound with the linear formula C5H2F3NO2S . It belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant in the field of pharmaceuticals and agrochemicals due to their diverse range of biological effects .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The synthesis process involves various reactions, including condensation reactions between formic acid and ethyl ester to form anhydrides, which then undergo condensation with amines to yield the target product .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)thiazole-2-carboxylic acid is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been found to exhibit a wide range of chemical reactions. For instance, 2-sulfur substituted thiazole carboxanilides have been synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Physical and Chemical Properties Analysis
5-(Trifluoromethyl)thiazole-2-carboxylic acid has a molecular weight of 197.14 . It has a boiling point of 224.6°C at 760 mmHg . The compound is solid in physical form .科学研究应用
合成和生物活性
- 新化合物合成:研究表明合成了含有醚结构的新型噻唑化合物,显示出显著的抗菌活性。一项特定研究合成了五种新型噻唑化合物,表现出杀真菌活性,特别是对Gibberella saubinetii和Pellicularia sasakii具有显著作用,展示了5-(三氟甲基)噻唑-2-羧酸衍生物在农业应用中的潜力 (Qiu Li-ga, 2015)。
- 抗癌活性:另一个感兴趣的领域是评估2-苯基-4-三氟甲基噻唑-5-羧酰胺衍生物对各种细胞系的抗癌活性,突显了从5-(三氟甲基)噻唑-2-羧酸衍生的化合物的潜在治疗应用 (Wen-Xi Cai et al., 2016)。
材料科学和化学
- 材料合成:研究发现,具有高荧光量子产率的碳点的合成确定了源自噻唑羧酸的有机荧光物质作为主要成分,表明噻唑衍生物在纳米技术和材料科学中的重要性 (Lei Shi et al., 2016)。
- 化学反应和转化:研究还探讨了4-(三氟甲基)噻唑二阴离子与各种亲电试剂的反应,有助于理解其化学行为和在合成化学中的潜力 (M. S. South & Karey Alan Van Sant, 1991)。
作用机制
While the specific mechanism of action for 5-(Trifluoromethyl)thiazole-2-carboxylic acid is not explicitly stated in the sources, thiazole derivatives are known to exhibit a wide range of biological activities. They have been used as starting materials for the synthesis of diverse heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
安全和危害
未来方向
Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been the focus of numerous studies due to their diverse biological activities . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthesis methods and investigating their mechanisms of action.
生化分析
Biochemical Properties
5-(Trifluoromethyl)thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the thiazole ring in 5-(Trifluoromethyl)thiazole-2-carboxylic acid can participate in donor-acceptor interactions and nucleophilic reactions, making it a versatile moiety in biochemical pathways . The compound’s trifluoromethyl group enhances its lipophilicity, which can influence its binding affinity to certain enzymes and receptors. Studies have shown that molecules containing thiazole rings, such as 5-(Trifluoromethyl)thiazole-2-carboxylic acid, can modulate the activity of various enzymes, including topoisomerases and kinases .
Cellular Effects
5-(Trifluoromethyl)thiazole-2-carboxylic acid has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting processes such as cell proliferation, apoptosis, and differentiation . Additionally, 5-(Trifluoromethyl)thiazole-2-carboxylic acid may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 5-(Trifluoromethyl)thiazole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity allows it to engage in π-π stacking interactions with aromatic amino acids in protein active sites . The trifluoromethyl group can enhance the compound’s binding affinity by increasing hydrophobic interactions. These interactions can lead to the inhibition or activation of target enzymes, thereby modulating biochemical pathways . Furthermore, 5-(Trifluoromethyl)thiazole-2-carboxylic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)thiazole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Trifluoromethyl)thiazole-2-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, 5-(Trifluoromethyl)thiazole-2-carboxylic acid may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5-(Trifluoromethyl)thiazole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The compound’s thiazole ring can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)thiazole-2-carboxylic acid within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes . Additionally, 5-(Trifluoromethyl)thiazole-2-carboxylic acid may interact with specific transporters and binding proteins that mediate its cellular uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)thiazole-2-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWYCUGQVJEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


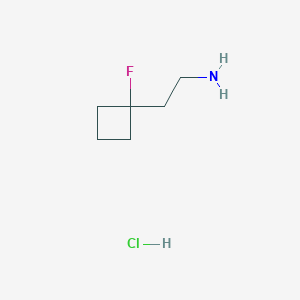
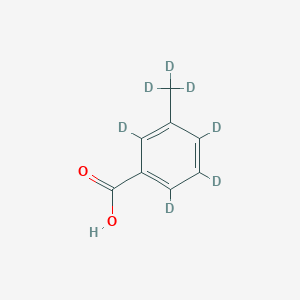
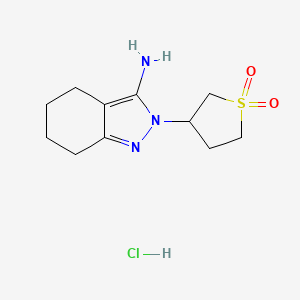
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)

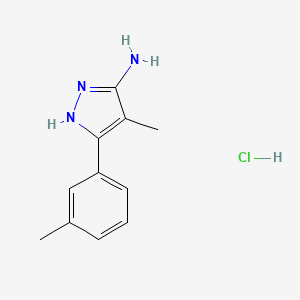
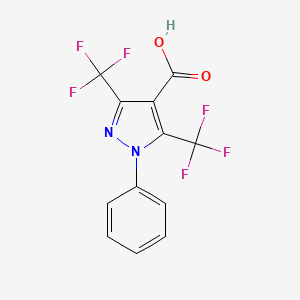
![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)


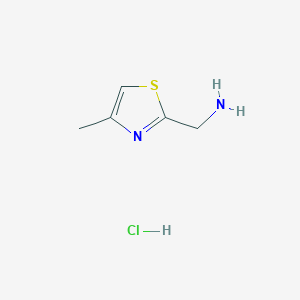
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
